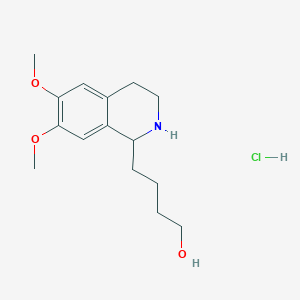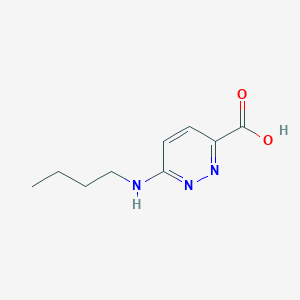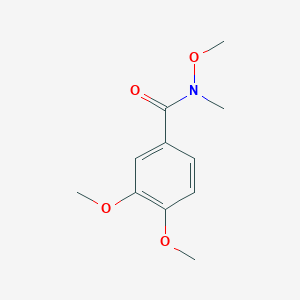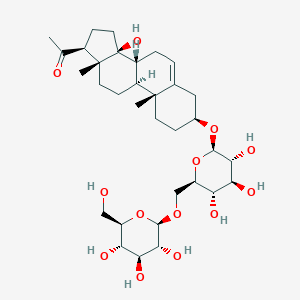![molecular formula C10H8N2OS B116104 2-(5-Methoxybenzo[d]thiazol-2-yl)acetonitrile CAS No. 157764-14-2](/img/structure/B116104.png)
2-(5-Methoxybenzo[d]thiazol-2-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Methoxybenzo[d]thiazol-2-yl)acetonitrile is a heterocyclic compound that features a benzothiazole ring substituted with a methoxy group and an acetonitrile group. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including 2-(5-Methoxybenzo[d]thiazol-2-yl)acetonitrile, can be achieved through various synthetic pathways. Common methods include:
Condensation Reactions: Condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring.
Cyclization Reactions: Cyclization of thioamides or carbon dioxide with appropriate precursors.
Microwave Irradiation: Use of microwave irradiation to accelerate the reaction process.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves the reaction of 1-amino-2-mercaptobenzene (o-aminothiophenol) with malononitrile monoiminoether hydrochloride . This method is efficient and scalable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Methoxybenzo[d]thiazol-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones under oxidative conditions.
Reduction: Reduction of the nitrile group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Use of reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
2-(5-Methoxybenzo[d]thiazol-2-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: Used in the development of anti-tubercular, anti-cancer, and anti-inflammatory agents
Materials Science: Utilized in the synthesis of fluorescent materials and electroluminescent devices.
Organic Synthesis: Acts as a building block for the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-(5-Methoxybenzo[d]thiazol-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives are known to inhibit enzymes like DprE1, which is crucial for the survival of Mycobacterium tuberculosis . The compound may also interact with other biological targets, leading to its diverse biological activities.
Comparación Con Compuestos Similares
Similar Compounds
2-Benzothiazoleacetonitrile: Lacks the methoxy group, making it less versatile in certain reactions.
5-Methoxy-1H-benzimidazole-2-thiol: Contains a benzimidazole ring instead of a benzothiazole ring, leading to different biological activities.
Uniqueness
2-(5-Methoxybenzo[d]thiazol-2-yl)acetonitrile is unique due to the presence of both the methoxy and acetonitrile groups, which enhance its reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
157764-14-2 |
|---|---|
Fórmula molecular |
C10H8N2OS |
Peso molecular |
204.25 g/mol |
Nombre IUPAC |
2-(5-methoxy-1,3-benzothiazol-2-yl)acetonitrile |
InChI |
InChI=1S/C10H8N2OS/c1-13-7-2-3-9-8(6-7)12-10(14-9)4-5-11/h2-3,6H,4H2,1H3 |
Clave InChI |
YSXKBDUITYKTJJ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)SC(=N2)CC#N |
SMILES canónico |
COC1=CC2=C(C=C1)SC(=N2)CC#N |
Sinónimos |
2-Benzothiazoleacetonitrile,5-methoxy-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-(hydroxymethyl)phenyl]prop-2-enoate](/img/structure/B116022.png)

![2-[methyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B116031.png)






![(2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B116040.png)


![(1R,5R)-1-propan-2-yl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B116048.png)
